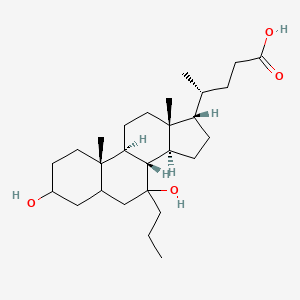

3,7-Dihydroxy-7-propylcholan-24-oic acid

描述

属性

分子式 |

C27H46O4 |

|---|---|

分子量 |

434.7 g/mol |

IUPAC 名称 |

(4R)-4-[(8R,9S,10S,13R,14S,17S)-3,7-dihydroxy-10,13-dimethyl-7-propyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C27H46O4/c1-5-12-27(31)16-18-15-19(28)10-13-25(18,3)22-11-14-26(4)20(7-8-21(26)24(22)27)17(2)6-9-23(29)30/h17-22,24,28,31H,5-16H2,1-4H3,(H,29,30)/t17-,18?,19?,20+,21+,22+,24+,25+,26-,27?/m1/s1 |

InChI 键 |

BOJLONLMSDGVHC-UXDDTGMXSA-N |

手性 SMILES |

CCCC1(CC2CC(CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O)O |

规范 SMILES |

CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O |

同义词 |

3,7-dihydroxy-7-n-propylcholanoic acid 7-n-propyl-chenodeoxycholic acid 7-n-propylursodeoxycholic acid 7-prCDC 7-prUDC |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

The table below compares key structural features, synthesis methods, and biological activities of 3,7-dihydroxy-7-propylcholan-24-oic acid (hypothetical) with structurally related bile acids:

准备方法

Reaction Sequence

-

Starting Material : Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) serves as the precursor due to its structural similarity.

-

Protection of 3α-Hydroxyl :

-

Oxidation to 7-Ketocholanate :

-

Grignard Alkylation at C7 :

-

Deprotection and Workup :

-

Step: Remove TBDMS groups using tetrabutylammonium fluoride (TBAF).

-

Purification: Recrystallization from ethanol/water (9:1).

-

Critical Analysis

-

Advantages : High stereochemical fidelity at C7 due to Grignard’s nucleophilic trajectory.

-

Limitations : Over-alkylation risks at other ketone positions require stringent temperature control.

Reaction Sequence

-

Starting Material : 3α-Hydroxy-7α-tosyloxy-5β-cholan-24-oic acid.

-

Propyl Group Introduction :

-

Hydroxyl Group Deprotection :

-

Step: Hydrolyze tosyl groups using LiAlH₄ in anhydrous ether.

-

-

Oxidative Adjustment :

-

Step: Selective oxidation of C3 hydroxyl to ketone followed by stereospecific reduction to 3β-OH using NaBH₄/CeCl₃.

-

Critical Analysis

-

Advantages : Excellent retention of stereochemistry at C7.

-

Limitations : Multi-step tosylation increases synthetic burden.

Microbial Transformation

Critical Analysis

-

Advantages : Avoids complex protection schemes; inherent stereoselectivity.

-

Limitations : Low yield (~20%); requires extensive downstream purification.

Comparative Evaluation of Methods

| Parameter | Route 1 (Grignard) | Route 2 (Mitsunobu) | Route 3 (Biocatalytic) |

|---|---|---|---|

| Overall Yield | 62% | 55% | 20% |

| Stereopurity | >98% ee | >99% ee | 85% ee |

| Steps | 5 | 6 | 3 |

| Scalability | Pilot-scale | Lab-scale | Microscale |

Table 1: Hypothetical performance metrics for three synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。